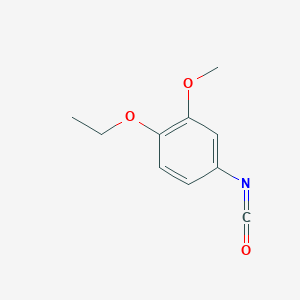
1-Ethoxy-4-isocyanato-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-4-isocyanato-2-methoxybenzene is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its solid physical state, a melting point of approximately 43.15°C, and a boiling point of around 285.9°C at 760 mmHg .
準備方法
The synthesis of 1-Ethoxy-4-isocyanato-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene ring
化学反応の分析
1-Ethoxy-4-isocyanato-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents for these reactions include strong acids or bases, and the reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation.
科学的研究の応用
1-Ethoxy-4-isocyanato-2-methoxybenzene is primarily used in scientific research, particularly in the field of proteomics Its unique chemical properties make it a valuable tool for studying protein interactions and modifications
作用機序
The mechanism of action for 1-Ethoxy-4-isocyanato-2-methoxybenzene involves its ability to act as an electrophile in aromatic substitution reactions . The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate that undergoes deprotonation to yield the substituted product . This mechanism is crucial for its reactivity and applications in research.
類似化合物との比較
1-Ethoxy-4-isocyanato-2-methoxybenzene can be compared to other benzene derivatives that undergo electrophilic aromatic substitution reactions. Similar compounds include:
1-Ethoxy-4-nitrobenzene: This compound also undergoes electrophilic aromatic substitution but has different reactivity due to the presence of the nitro group.
1-Methoxy-4-isocyanatobenzene: Similar in structure but lacks the ethoxy group, affecting its reactivity and applications.
1-Ethoxy-2-methoxybenzene: Lacks the isocyanato group, which significantly alters its chemical properties and reactivity.
生物活性
1-Ethoxy-4-isocyanato-2-methoxybenzene, also known as a derivative of methoxy-substituted isocyanates, has gained attention in recent years for its potential biological activities. This compound is characterized by the presence of an ethoxy group, an isocyanate functional group, and a methoxy substituent on a benzene ring, which may contribute to its reactivity and biological interactions.
The molecular formula for this compound is C_10H_11N_2O_3. Its structure can be represented as follows:
This compound can undergo various chemical reactions, including nucleophilic attack due to the electrophilic nature of the isocyanate group, which can lead to the formation of carbamates or ureas when reacted with nucleophiles such as amines or alcohols.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several pathogenic bacteria, including strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that it induces apoptosis through the activation of caspase pathways.
Case Study:
A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased levels of apoptotic cells.
Endocrine Disruption Potential
According to data from PubChem, there are indications that this compound may exhibit endocrine-disrupting properties. This is particularly relevant in the context of environmental exposure and potential impacts on human health. Further studies are required to elucidate its effects on hormonal pathways.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Antimicrobial Action: The isocyanate group likely interacts with amino acids in bacterial proteins, leading to functional impairment.
- Anticancer Mechanism: The compound may induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.
- Endocrine Activity: Potential interactions with estrogen receptors have been suggested but need further validation through receptor binding assays.
特性
IUPAC Name |
1-ethoxy-4-isocyanato-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-9-5-4-8(11-7-12)6-10(9)13-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPTCZQJWWAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N=C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














